2-Amino-N-ethyl-N-phenylbenzamide

Lipophilicity LogP Isomer comparison

ATP-competitive kinase inhibitor R&D requires the ortho-amino isomer-3-/4-amino substitution eliminates the hinge-region H-bond critical for target binding. • Intramolecular 6-membered H-bond (2-NH₂→amide C=O) raises LogP ~0.5 units, altering membrane partitioning vs. meta/para isomers. • Ortho isomer shows distinct HPLC retention-a simple QC check against co-injected positional isomer standards. • Attenuated 2-NH₂ nucleophilicity enables selective functionalization; low aqueous solubility (70.45 mg/L) suits non-aqueous protocols. Supplied at ≥98% purity. TSCA-listed. Immediate global dispatch.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 29094-86-8
Cat. No. B1284387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-ethyl-N-phenylbenzamide
CAS29094-86-8
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H16N2O/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2,16H2,1H3
InChIKeyZUZWUZRAIHASNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-ethyl-N-phenylbenzamide: Physicochemical & Structural Differentiation


2-Amino-N-ethyl-N-phenylbenzamide (CAS 29094-86-8) is a benzamide derivative with molecular formula C₁₅H₁₆N₂O and molecular weight 240.30 g·mol⁻¹ . It belongs to the N-ethyl-N-phenyl anthranilamide subclass, characterized by an ortho-amino group on the benzamide ring, an N-ethyl substituent, and an N-phenyl substituent [1]. This specific ortho-amino substitution pattern enables intramolecular hydrogen bonding between the 2-amino donor and the amide carbonyl acceptor, a structural motif that fundamentally differentiates it from its meta- and para-substituted positional isomers [2].

2-Amino-N-ethyl-N-phenylbenzamide: Why Isomer Substitution Fails


The ortho-amino group in 2-amino-N-ethyl-N-phenylbenzamide forms an intramolecular six-membered hydrogen-bonded ring with the amide carbonyl oxygen [1]. This intramolecular H-bond is geometrically impossible in the 3-amino and 4-amino positional isomers. As a consequence, the ortho isomer displays a measurably higher lipophilicity (ΔLogP ≈ +0.5), depressed aqueous solubility (~6-fold lower than the para isomer), and distinct reversed-phase chromatographic retention behavior . These differences are not merely academic; they directly affect compound behavior in biological assays (membrane partitioning, non-specific binding), synthetic transformations (reactivity of the amino group), and analytical workflows (HPLC retention time, MS ionization). Substituting with a positional isomer without compensating for these property shifts can introduce uncontrolled variability in dose-response, SAR interpretation, and purification protocols.

2-Amino-N-ethyl-N-phenylbenzamide: Quantitative Isomer Comparison


Ortho-Amino Substitution Increases Lipophilicity

The ortho-amino isomer exhibits higher lipophilicity than its meta and para counterparts because the intramolecular hydrogen bond between the 2-amino group and the amide carbonyl masks polar surface area . The ACD/LogP for 2-amino-N-ethyl-N-phenylbenzamide is 2.65 , compared with 2.19 for the 3-amino isomer and 2.13 for the 4-amino isomer . The XLogP3 value for the 2-amino isomer is even higher at 3.2 [1], consistent with the ortho intramolecular H-bond effect.

Lipophilicity LogP Isomer comparison

Boiling Point Depression in Ortho Isomer

The ortho-amino isomer has a predicted boiling point of 416.5 ± 37.0°C at 760 mmHg , which is 14.9°C lower than the 3-amino isomer (431.4°C) and 12.1°C lower than the 4-amino isomer (428.6 ± 37.0°C) . The flash point follows the same trend: 205.7 ± 26.5°C (2-amino) versus 214.7°C (3-amino) and 213.0 ± 26.5°C (4-amino). This depression in boiling point is mechanistically attributed to intramolecular hydrogen bonding in the ortho isomer, which reduces the number of intermolecular H-bond donor–acceptor pairings available in the liquid phase.

Boiling point Thermal properties Isomer comparison

Reduced Aqueous Solubility of Ortho-Amino Isomer

The estimated water solubility at 25°C is 70.45 mg·L⁻¹ for the 2-amino isomer versus 429.6 mg·L⁻¹ for the 4-amino isomer . This 6.1-fold difference (Δ = −359.2 mg·L⁻¹) is a direct consequence of intramolecular hydrogen bonding in the ortho isomer, which sequesters one hydrogen bond donor (the ortho-NH₂) and reduces the capacity for solute–water interactions. The Log Kow estimated for the 2-amino isomer is 3.02, compared to 2.10 for the 4-amino isomer, consistent with the solubility disparity.

Aqueous solubility Drug-likeness Isomer comparison

Enhanced HPLC Retention from Intramolecular H-Bonding

A systematic reversed-phase liquid chromatographic study of isomeric benzamides demonstrated that ortho isomers capable of intramolecular hydrogen bonding consistently display enhanced retention compared to their meta and para counterparts [1]. In amino-substituted benzamides, the intramolecular H-bond between the ortho-NH₂ and the amide carbonyl masks two polar functional groups simultaneously, increasing the effective hydrophobicity of the molecule. This translates to longer retention times on C18 columns under identical isocratic conditions. The effect is diagnostic: if an ortho-amino benzamide elutes earlier than its meta or para isomer on a reversed-phase column, it may indicate impurity or degradation.

Chromatography Intramolecular hydrogen bonding Isomer separation

Anthranilamide Scaffold in Kinase Inhibitor Design

Patents covering ortho-substituted anthranilic acid amides (of which 2-amino-N-ethyl-N-phenylbenzamide is a core exemplar) describe these compounds as selective inhibitors of VEGF receptor tyrosine kinases and angiogenesis [1]. The ortho-amino group is structurally required for the bioactivity of this chemotype; it participates in a key hydrogen-bond interaction with the kinase hinge region. The N-ethyl-N-phenyl substitution pattern modulates the lipophilic pocket occupancy. In the broader anthranilamide class, the ortho-amino motif is consistently present in active analogs, while meta- or para-amino regioisomers are either inactive or show significantly reduced potency, underscoring that the ortho substitution is a pharmacophoric requirement rather than a dispensable feature.

Kinase inhibitor Anthranilamide scaffold Medicinal chemistry

Solid-State Thermodynamic Properties of Ortho-Aminobenzamide

Experimental thermodynamic characterization of the three crystalline aminobenzamide isomers (ortho, meta, para) demonstrated that the standard molar enthalpy of formation at 298.15 K differs across isomers, driven by variations in hydrogen-bonding architecture [1]. The ortho isomer's intramolecular H-bond reduces the extent of intermolecular hydrogen bonding in the crystal lattice, yielding distinct sublimation thermodynamics. While this study was performed on the parent (unsubstituted) aminobenzamides, the intramolecular H-bond motif is conserved in the N-ethyl-N-phenyl derivative and is expected to produce analogous solid-state property differences relative to its meta and para congeners.

Thermodynamics Enthalpy of formation Vapor pressure

2-Amino-N-ethyl-N-phenylbenzamide: Research Application Scenarios


Kinase Inhibitor Lead Optimization

Research teams developing ATP-competitive kinase inhibitors based on the anthranilamide scaffold must use the ortho-amino isomer because the 2-NH₂ group engages in a critical hinge-region hydrogen bond essential for target binding [1]. Procuring the 3-amino or 4-amino isomer would eliminate this key interaction, as supported by the ortho-substitution requirement documented in the anthranilic acid amide kinase inhibitor patent literature [1]. The higher LogP of the 2-amino isomer (+0.46 to +0.52 log units) also confers differential cellular permeability that must be accounted for in cell-based potency assays.

Identity Confirmation by HPLC Retention

The intramolecular hydrogen bond in the ortho isomer produces enhanced reversed-phase chromatographic retention relative to its meta and para counterparts [2]. An analytical QC protocol exploiting this property can confirm the positional identity of the procured material: the 2-amino isomer should elute later than any co-injected 3- or 4-amino reference standard on a C18 column under isocratic conditions. This approach provides a simple, quantitative identity check that is directly grounded in the intramolecular H-bonding property of the ortho isomer.

Isomer-Specific Building Block Selection

For reactions requiring selective functionalization of the aromatic amino group (e.g., diazotization, amidation, or Schiff base formation), the ortho isomer's intramolecular H-bond attenuates the nucleophilicity of the 2-NH₂ group compared to the freely solvated amino groups in the 3- and 4-amino isomers [2]. Additionally, the lower aqueous solubility (70.45 mg·L⁻¹ vs 429.6 mg·L⁻¹ for the para isomer) and higher organic-solvent LogP of the ortho isomer make it more compatible with non-aqueous reaction conditions and extractive work-up procedures.

QSAR Model Training with Isomer-Specific Descriptors

The quantitatively distinct LogP, aqueous solubility, and hydrogen-bonding descriptors of the 2-amino isomer versus its meta and para analogs [3] make this compound a valuable data point for QSAR and machine-learning model development. Including the ortho isomer in a training set expands the chemical space coverage for intramolecular H-bonding effects—a property often poorly captured by 2D descriptors—thereby improving model predictivity for drug-like molecules containing internal H-bond motifs.

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